cis-4-Methyl-2-pentene

Thermodynamics Alkene stability Isomerization equilibrium

For stereospecific synthesis and mechanistic studies, procure the pure cis isomer (CAS 691-38-3). The Z-configuration exhibits a 0.6 kcal/mol higher ground-state energy and distinct hydrogenation kinetics (990 vs 2910 dm³ mol⁻¹ s⁻¹ for 1-hexene) compared to the trans isomer. Substituting mixtures or incorrect isomers leads to divergent stereochemical outcomes (e.g., threo vs. erythro bisadducts with phenoxathiin cation radical) and invalidates FEMA 4650 flavor compliance. Ensure configurational purity for reproducible catalytic and atmospheric modeling research.

Molecular Formula C6H12
Molecular Weight 84.16 g/mol
CAS No. 691-38-3
Cat. No. B1587906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-4-Methyl-2-pentene
CAS691-38-3
Molecular FormulaC6H12
Molecular Weight84.16 g/mol
Structural Identifiers
SMILESCC=CC(C)C
InChIInChI=1S/C6H12/c1-4-5-6(2)3/h4-6H,1-3H3/b5-4-
InChIKeyLGAQJENWWYGFSN-PLNGDYQASA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble to insoluble
Slightly Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





cis-4-Methyl-2-pentene CAS 691-38-3 Technical Profile and Procurement Overview


cis-4-Methyl-2-pentene (CAS 691-38-3; IUPAC: (Z)-4-methylpent-2-ene) is a disubstituted internal alkene with the molecular formula C₆H₁₂ and a molecular weight of 84.16 g/mol [1]. As a stereoisomer of 4-methyl-2-pentene, this compound exists as a colorless to almost colorless liquid with a characteristic fruity, green odor . Its structural features—a Z-configured internal double bond and a 4-methyl branch—confer distinct physicochemical properties including a boiling point of 57–58 °C, density of 0.686 g/mL at 20 °C, vapor pressure of 399 mmHg at 37.7 °C, and refractive index (n20/D) of 1.392 [2]. The compound serves as a specialized research intermediate in stereoselective synthesis, mechanistic studies, and polymer chemistry applications where configurational purity and predictable reactivity profiles are critical [1].

Why cis-4-Methyl-2-pentene Cannot Be Substituted by Positional or Stereoisomeric Analogs


In scientific workflows, cis-4-methyl-2-pentene (CAS 691-38-3) exhibits quantifiably distinct behavior compared to its stereoisomer trans-4-methyl-2-pentene (CAS 674-76-0), positional isomer 4-methyl-1-pentene (CAS 691-37-2), and other methylpentenes. The Z-configuration imposes a higher ground-state energy relative to the E-isomer, as evidenced by a 0.6 kcal/mol greater exothermic heat of hydrogenation (ΔH°ᵣ = -27.9 vs -27.3 kcal/mol) [1]. This thermodynamic driving force translates into measurable differences in reaction kinetics: the cis isomer undergoes hydrogenation with the Wilkinson-type catalyst [RhCl(PPh₃)₃] at a rate of 990 dm³ mol⁻¹ s⁻¹, substantially slower than the 2910 dm³ mol⁻¹ s⁻¹ observed for 1-hexene under identical conditions [2]. Furthermore, stereospecific addition reactions with reagents such as phenoxathiin cation radical yield divergent stereochemical outcomes (threo vs erythro bisadducts) that directly impact downstream synthetic utility [3]. These measurable differences in thermodynamic stability, catalytic reactivity, and stereochemical outcome render simple isomer substitution invalid for applications requiring reproducible experimental results or regulatory compliance in flavor and fragrance applications (FEMA 4650 specifically designates the cis isomer) [4].

Quantitative Differentiation Evidence for cis-4-Methyl-2-pentene (CAS 691-38-3) Versus Key Analogs


Thermodynamic Stability: cis-4-Methyl-2-pentene Exhibits Measurably Higher Ground-State Energy Than Its Trans Isomer

The heat of hydrogenation (ΔH°ᵣ) for cis-4-methyl-2-pentene (Z-isomer) is -27.9 kcal/mol, compared to -27.3 kcal/mol for trans-4-methyl-2-pentene (E-isomer). This 0.6 kcal/mol difference (ΔΔH°ᵣ = 0.6 kcal/mol) reflects the higher steric strain in the cis configuration, making it thermodynamically less stable and more reactive toward isomerization to the E-isomer under appropriate catalytic conditions [1]. The Z-isomer can be converted to the E-isomer using trihydrido(triphos)rhodium(III) catalyst at 65 °C, confirming its position as the higher-energy stereoisomer [2].

Thermodynamics Alkene stability Isomerization equilibrium

Catalytic Hydrogenation Reactivity: cis-4-Methyl-2-pentene Displays Distinct Kinetic Profile with Wilkinson-Type Catalyst

Under standardized conditions (benzene solvent, 25 °C, [RhCl(PPh₃)₃] catalyst), cis-4-methyl-2-pentene exhibits an H₂ absorption rate of 990 dm³ mol⁻¹ s⁻¹. This is substantially lower than the 2910 dm³ mol⁻¹ s⁻¹ measured for 1-hexene, and significantly higher than the 60 dm³ mol⁻¹ s⁻¹ observed for the sterically hindered 1-methylcyclohexene [1]. The rate differential (approximately 3-fold slower than 1-hexene) is attributed to the combined effects of internal double-bond geometry and allylic methyl substitution, which modulate coordination geometry and migratory insertion barriers at the rhodium center.

Homogeneous catalysis Hydrogenation kinetics Rhodium catalysts

Stereospecific Addition Chemistry: cis-4-Methyl-2-pentene Yields Threo Bisadducts Distinct from Erythro Products of Trans Isomer

In the addition of phenoxathiin cation radical (PO•+) to alkenes in acetonitrile solution, cis-4-methyl-2-pentene reacts stereospecifically to yield threo bis(10-phenoxathiiniumyl)alkane adducts. In contrast, the trans isomer under identical conditions yields erythro bisadducts, and the structure of the trans-derived erythro adduct was unambiguously confirmed by X-ray crystallography [1]. This stereospecific outcome demonstrates that the cis geometry directs the stereochemical course of the reaction via an episulfonium cation radical intermediate, producing diastereomeric products with potentially distinct physical, spectral, and biological properties.

Stereoselective synthesis Cation radical addition Mechanistic studies

Atmospheric Oxidation Kinetics: cis-4-Methyl-2-pentene Reactivity with Chlorine Atoms Quantified

Using the relative rate technique with n-heptane as a reference, the absolute rate constant for the gas-phase reaction of atomic chlorine with cis-4-methyl-2-pentene was determined to be k = (4.11±0.55) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at (298±3) K and 1 atmosphere [1]. This value positions the compound among the more reactive alkenes toward Cl atom oxidation—comparable to 1-pentene (3.97±0.36 × 10⁻¹⁰) and 2-methyl-2-butene (3.95±0.32 × 10⁻¹⁰)—and reflects the influence of the internal disubstituted double bond and allylic methyl substitution on addition and abstraction pathways [1].

Atmospheric chemistry Gas-phase kinetics Alkene oxidation

Monomer-Isomerization Polymerization: cis-4-Methyl-2-pentene as Feedstock for Isotactic Poly(4-methyl-1-pentene)

4-Methyl-2-pentene (as a mixture of stereoisomers, with cis configuration contributing to reactivity) undergoes monomer-isomerization polymerization in the presence of TiCl₃–Al(C₂H₅)₃ Ziegler-Natta catalyst at 80 °C to yield a high molecular weight isotactic homopolymer of 4-methyl-1-pentene (4M1P) [1]. Under optimized conditions ([TiCl₃] = 120 mmol/L, Al/Ti = 3.0), a polymer yield of 27.5% was achieved after 60 hours, with an intrinsic viscosity [η] = 0.68 dL/g indicating substantial molecular weight [2]. In contrast, the positional isomers 2-methyl-2-pentene and 2-methyl-1-pentene do not produce polymers containing 4M1P units under identical conditions, establishing a structure-specific reactivity pattern unique to the 4-methyl-2-pentene scaffold [3].

Polymer chemistry Ziegler-Natta catalysis Olefin polymerization

Physicochemical Property Divergence: cis-4-Methyl-2-pentene Boiling Point and Vapor Pressure Differ from Trans Isomer

While density (0.686 g/mL at 20 °C) and refractive index (n20/D 1.392) are essentially identical between cis and trans isomers of 4-methyl-2-pentene , key volatility parameters exhibit measurable divergence: the cis isomer boils at 57–58 °C (lit.) whereas the trans isomer boils at 58.6 °C [1]. More pronounced is the vapor pressure differential: cis-4-methyl-2-pentene exhibits a vapor pressure of 399 mmHg at 37.7 °C, while the trans isomer's vapor pressure is approximately 223 mmHg at 25 °C [2]. The melting points also differ significantly: cis -134.85 °C versus trans -140.8 °C [1].

Physical chemistry Separation science Process engineering

Evidence-Backed Application Scenarios for cis-4-Methyl-2-pentene (CAS 691-38-3) Procurement


Stereochemical Mechanistic Probes in Organic Reaction Development

The stereospecific addition of phenoxathiin cation radical to cis-4-methyl-2-pentene yields threo bisadducts, whereas the trans isomer yields erythro products under identical conditions [1]. This divergent stereochemical outcome makes the cis isomer indispensable as a stereochemical probe for elucidating reaction mechanisms involving episulfonium ion intermediates. Researchers investigating stereoelectronic effects, facial selectivity, or the design of stereocontrolled transformations should procure the pure cis isomer rather than the cis/trans mixture (CAS 4461-48-7) to ensure unambiguous mechanistic interpretation.

Kinetic Studies of Homogeneous Hydrogenation Catalysis

The H₂ absorption rate of 990 dm³ mol⁻¹ s⁻¹ for cis-4-methyl-2-pentene with [RhCl(PPh₃)₃] in benzene at 25 °C provides a well-defined benchmark for comparing catalyst activity, substrate scope, and structure-reactivity relationships [2]. The compound's internal disubstituted double bond and allylic methyl group offer a steric and electronic environment intermediate between simple terminal alkenes (e.g., 1-hexene, 2910 dm³ mol⁻¹ s⁻¹) and highly hindered cycloalkenes (e.g., 1-methylcyclohexene, 60 dm³ mol⁻¹ s⁻¹). This positions cis-4-methyl-2-pentene as an ideal substrate for calibrating new hydrogenation catalysts and for systematic mechanistic investigations.

Synthesis of Isotactic Poly(4-methyl-1-pentene) via Monomer-Isomerization Polymerization

Under TiCl₃–Al(C₂H₅)₃ Ziegler-Natta catalysis at 80 °C, 4-methyl-2-pentene undergoes isomerization to 4-methyl-1-pentene followed by polymerization to yield high molecular weight isotactic poly(4-methyl-1-pentene) with a yield of 27.5% after 60 hours [3][4]. This specialty polymer is valued for its high gas permeability, optical clarity, and chemical resistance in membrane and medical device applications. Procurement of 4-methyl-2-pentene (as cis or cis/trans mixture) is essential for this synthetic route, as other methylpentene isomers (2M2P, 2M1P) fail to produce polymer containing 4M1P repeat units [5].

Atmospheric Chemistry and Environmental Fate Modeling

The gas-phase rate constant for chlorine atom reaction with cis-4-methyl-2-pentene, k = (4.11±0.55) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 298 K [6], serves as a critical input parameter for atmospheric models simulating the degradation of volatile organic compounds in the marine boundary layer. Researchers studying tropospheric oxidation chemistry, secondary organic aerosol formation, or the environmental impact of alkene emissions require compound-specific kinetic data for accurate modeling. Substituting rate constants from structurally dissimilar alkenes introduces systematic errors in predicted atmospheric lifetimes and product distributions.

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